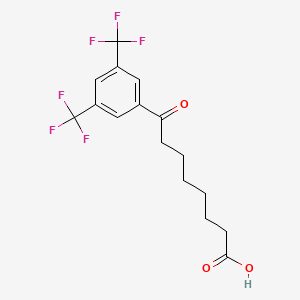

8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid

Description

BenchChem offers high-quality 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-[3,5-bis(trifluoromethyl)phenyl]-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F6O3/c17-15(18,19)11-7-10(8-12(9-11)16(20,21)22)13(23)5-3-1-2-4-6-14(24)25/h7-9H,1-6H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZIJDGACZQXLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645271 | |

| Record name | 8-[3,5-Bis(trifluoromethyl)phenyl]-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-16-4 | |

| Record name | 8-[3,5-Bis(trifluoromethyl)phenyl]-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid CAS number

An In-Depth Technical Guide to 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic Acid and its Analogs for Researchers and Drug Development Professionals

Disclaimer: A specific CAS (Chemical Abstracts Service) number for 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid could not be definitively identified in public databases as of the last update. This may indicate the compound is novel, not widely commercialized, or referenced under a different nomenclature. This guide provides comprehensive information on its structure, potential synthesis, and applications based on structurally related compounds and relevant chemical principles.

Introduction

8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid is an aromatic keto-carboxylic acid. This class of molecules is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl groups and the bifunctional nature of the molecule. The trifluoromethyl groups are known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The carboxylic acid and ketone moieties offer versatile handles for further chemical modifications and bioconjugation.

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 8-(3,5-ditrifluoromethylphenyl)-8-oxooctanoic acid and its close analogs, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

The structure of 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid features a central octanoic acid chain, with a phenyl ring substituted at the 8-position. This phenyl ring is further substituted with two trifluoromethyl groups at the 3 and 5 positions.

Table 1: Predicted and Known Properties of 8-(Aryl)-8-oxooctanoic Acids

| Property | 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid (Predicted) | 8-(3,5-Difluorophenyl)-8-oxooctanoic acid[1][] | 8-(3,5-dichlorophenyl)-8-oxooctanoic acid[3] |

| CAS Number | Not Found | 898765-85-0 | 898765-57-6 |

| Molecular Formula | C₁₆H₁₆F₆O₃ | C₁₄H₁₆F₂O₃ | C₁₄H₁₆Cl₂O₃ |

| Molecular Weight | 386.29 g/mol | 270.27 g/mol | 303.18 g/mol |

| Appearance | Likely a white to off-white solid | White to off-white solid | Not specified |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Soluble in organic solvents. | Soluble in organic solvents. |

Synthesis and Methodologies

The synthesis of 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid is anticipated to follow established organic chemistry principles, likely involving a Friedel-Crafts acylation reaction.

Proposed Synthetic Pathway

A plausible synthetic route would involve the reaction of 1,3-bis(trifluoromethyl)benzene with a suitable acylating agent derived from suberic acid.

Sources

8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid molecular weight

An In-Depth Technical Guide to 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 8-(3,5-bis(trifluoromethyl)phenyl)-8-oxooctanoic acid, a specialized organic compound with significant potential in medicinal chemistry and materials science. We will explore its fundamental properties, a robust synthetic pathway, characterization protocols, and the scientific rationale for its application in advanced research, grounded in authoritative references.

Core Molecular Profile

8-(3,5-bis(Trifluoromethyl)phenyl)-8-oxooctanoic acid is a derivative of octanoic acid featuring a bulky, highly fluorinated aromatic ketone moiety. The presence of two trifluoromethyl groups on the phenyl ring imparts unique electronic properties and metabolic stability, making it a valuable building block for drug discovery.

The core structure consists of an eight-carbon aliphatic chain with a terminal carboxylic acid and a ketone at the C8 position, which is attached to a 3,5-bis(trifluoromethyl)phenyl group. This bifunctional nature—a terminal carboxylic acid for conjugation and a lipophilic, metabolically stable aryl ketone—opens avenues for its use as a linker, a scaffold, or a key fragment in the synthesis of complex molecules.

Physicochemical and Structural Data

A summary of the key quantitative data for this compound is presented below. The molecular weight is calculated from its chemical formula, C₁₆H₁₆F₆O₃.

| Property | Value | Source |

| IUPAC Name | 8-(3,5-bis(trifluoromethyl)phenyl)-8-oxooctanoic acid | - |

| CAS Number | 898788-16-4 | |

| Molecular Formula | C₁₆H₁₆F₆O₃ | Calculated |

| Molecular Weight | 370.29 g/mol | Calculated |

| Exact Mass | 370.09525 Da | Calculated |

| Appearance | Predicted: White to off-white solid | - |

Synthetic Pathway: Friedel-Crafts Acylation

The most logical and efficient synthesis of 8-(3,5-bis(trifluoromethyl)phenyl)-8-oxooctanoic acid is via a Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is ideal for forming a C-C bond between an aromatic ring and an acyl group.[1][2]

Rationale for Method Selection

Causality : The target molecule is an aryl ketone. Friedel-Crafts acylation is the premier method for synthesizing such compounds.[3][4] The reaction involves activating an acylating agent with a Lewis acid to generate a highly electrophilic acylium ion, which then attacks the electron-rich (or in this case, sufficiently reactive) aromatic ring. The deactivating nature of the two -CF₃ groups on 1,3-bis(trifluoromethyl)benzene necessitates a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃), and a reactive acylating agent.[2]

Choice of Reagents :

-

Aromatic Substrate : 1,3-Bis(trifluoromethyl)benzene. Despite being electron-deficient, it can undergo Friedel-Crafts acylation under appropriate conditions.

-

Acylating Agent : Suberic anhydride (octanedioic anhydride) or suberoyl chloride (octanedioyl dichloride). Using a cyclic anhydride or a diacyl chloride ensures the introduction of the eight-carbon chain with a terminal carboxylic acid (or a precursor that is easily hydrolyzed during workup).

-

Catalyst : Aluminum trichloride (AlCl₃) is a powerful and common Lewis acid for this transformation. A stoichiometric amount is required because the product ketone complexes with the catalyst.[2]

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic route from commercially available starting materials.

Caption: Proposed synthesis via Friedel-Crafts acylation.

Applications in Research and Drug Development

The 3,5-bis(trifluoromethyl)phenyl motif is considered a "privileged" structure in medicinal chemistry.[5] Its unique properties are leveraged to enhance the pharmacological profile of drug candidates.

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, and the trifluoromethyl group is highly resistant to oxidative metabolism by cytochrome P450 enzymes. Incorporating this moiety can block metabolic hotspots, increasing a drug's half-life and bioavailability.[6]

-

Increased Lipophilicity : The -CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance membrane permeability and improve binding to hydrophobic pockets in protein targets.[6]

-

Modulation of Acidity/Basicity : The strong electron-withdrawing nature of the two -CF₃ groups can influence the pKa of nearby functional groups, which is critical for tuning receptor interactions and pharmacokinetic properties.

-

Hydrogen Bonding : While not a direct hydrogen bond donor, the fluorine atoms can act as weak hydrogen bond acceptors. More importantly, the N-H groups of (thio)ureas containing this motif, such as Schreiner's thiourea, become exceptionally strong H-bond donors, making this a key component in organocatalyst design.[5]

This compound serves as an ideal building block for:

-

Targeted Therapeutics : Synthesis of kinase inhibitors, receptor antagonists, or enzyme inhibitors where the aryl ketone can interact with the target protein.[7][8]

-

PROTACs and Molecular Glues : The carboxylic acid provides a convenient handle for linking to other molecular fragments, making it suitable for constructing bifunctional molecules like proteolysis-targeting chimeras (PROTACs).

-

Fragment-Based Drug Discovery (FBDD) : It can be used as a high-value fragment for screening against biological targets to identify novel binding interactions.

Experimental Protocols

The following protocols are designed as self-validating systems, providing detailed, step-by-step methodologies for synthesis and characterization.

Protocol 1: Synthesis via Friedel-Crafts Acylation

Objective : To synthesize 8-(3,5-bis(trifluoromethyl)phenyl)-8-oxooctanoic acid.

Materials :

-

1,3-Bis(trifluoromethyl)benzene

-

Suberic anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), 2M solution

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure :

-

Reaction Setup : To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous DCM (100 mL) and anhydrous AlCl₃ (2.2 equivalents). Cool the resulting suspension to 0 °C in an ice bath.

-

Acylating Agent Addition : In a separate flask, dissolve suberic anhydride (1.0 equivalent) in anhydrous DCM (50 mL). Add this solution dropwise to the AlCl₃ suspension over 20 minutes, maintaining the temperature at 0 °C. Stir for an additional 30 minutes to allow for the formation of the acylium ion complex.

-

Arene Addition : Add 1,3-bis(trifluoromethyl)benzene (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching : Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 2M HCl (150 mL). This step is highly exothermic and should be performed in a fume hood with caution. Stir vigorously for 30 minutes until all aluminum salts have dissolved.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

-

Washing : Combine all organic layers and wash sequentially with 2M HCl (1 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 8-(3,5-bis(trifluoromethyl)phenyl)-8-oxooctanoic acid.

Protocol 2: Structural Characterization

Objective : To confirm the identity and purity of the synthesized product.

Methods :

-

¹H NMR Spectroscopy :

-

Sample Prep : Dissolve ~5-10 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

-

Expected Signals :

-

Carboxylic Acid (COOH) : A broad singlet typically observed between 10-12 ppm.[9][10]

-

Aromatic Protons : Two signals in the aromatic region (~8.0-8.4 ppm). A singlet for the proton at the C4 position and a singlet (or narrow triplet) for the two protons at the C2/C6 positions.

-

Aliphatic Protons : A triplet around 2.9-3.1 ppm for the -CH₂- group adjacent to the ketone (α to carbonyl). A triplet around 2.3-2.5 ppm for the -CH₂- group adjacent to the carboxylic acid. Multiple multiplets between 1.3-1.8 ppm for the other four methylene (-CH₂-) groups in the chain.

-

-

-

¹³C NMR Spectroscopy :

-

Sample Prep : Use the same sample from ¹H NMR analysis.

-

Expected Signals :

-

Ketone Carbonyl (C=O) : ~195-205 ppm.

-

Aromatic Carbons : Signals between ~120-140 ppm. The carbons attached to the -CF₃ groups will appear as quartets due to C-F coupling.

-

Trifluoromethyl Carbons (-CF₃) : A quartet signal around 123 ppm.

-

Aliphatic Carbons : Signals in the range of ~20-45 ppm.

-

-

-

Infrared (IR) Spectroscopy :

-

Sample Prep : Analyze as a KBr pellet or using an ATR accessory.

-

Expected Absorptions :

-

O-H Stretch (Carboxylic Acid) : A very broad band from ~2500-3300 cm⁻¹.[10]

-

C=O Stretch (Ketone) : A sharp, strong peak around 1680-1700 cm⁻¹.

-

C=O Stretch (Carboxylic Acid) : A sharp, strong peak around 1700-1725 cm⁻¹. Often overlaps with the ketone C=O.

-

C-F Stretch : Strong, sharp absorptions in the 1100-1350 cm⁻¹ region.

-

-

-

Mass Spectrometry (MS) :

-

Method : Electrospray Ionization (ESI) in negative mode is ideal.

-

Expected Ions :

-

[M-H]⁻ : The deprotonated molecular ion at m/z corresponding to C₁₆H₁₅F₆O₃⁻ (369.09).

-

Fragmentation : Look for characteristic losses, such as the loss of H₂O (18 Da) or CO₂ (44 Da) from the parent ion.

-

-

Conclusion

8-(3,5-bis(Trifluoromethyl)phenyl)-8-oxooctanoic acid is a strategically designed molecule whose value lies in the potent combination of a reactive carboxylic acid handle and a robust, lipophilic aryl ketone moiety. The well-established Friedel-Crafts acylation provides a reliable synthetic route, and its structure can be unequivocally confirmed through standard spectroscopic techniques. For researchers in drug development, this compound represents a high-potential building block for creating next-generation therapeutics with enhanced pharmacokinetic and pharmacodynamic properties.

References

-

Eames, J. & Watkinson, M. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. [Link]

-

Kim, H., et al. Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. National Institutes of Health. [Link]

-

Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Advancing Research with 3,5-Bis(trifluoromethyl)phenylboronic Acid: Applications and Availability. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Khan Academy. Friedel-Crafts Acylation; Reductions of Aryl Ketones. YouTube. [Link]

-

Langgul, W., et al. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. PubMed. [Link]

-

Alkhaibari, I. S., et al. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed. [Link]

-

Alkhaibari, I. S., et al. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC. [Link]

-

Fischer, G., et al. Carbon-13 NMR investigations on the structure of .alpha.-keto acids in aqueous solution. The Journal of Organic Chemistry. [Link]

-

Zhang, Z., Bao, Z., & Xing, H. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry. [Link]

-

J. A. K. D. Jayasinghe, L. D. & C. C. S. S. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Wikipedia. Friedel–Crafts reaction. Wikipedia. [Link]

-

ResearchGate. Friedel-Crafts reaction of anhydrides and stoichiometric amounts of benzene. ResearchGate. [Link]

-

Oregon State University. CH 336: Carboxylic Acid Spectroscopy. Oregon State University. [Link]

-

Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

The Organic Chemistry Tutor. Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

Sources

- 1. Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]

- 5. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic Acid: A Predictive Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and predictive analysis of the novel compound 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid. In the absence of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data on structurally related compounds to project its physicochemical properties, propose a viable synthetic route, and hypothesize its potential biological activities and applications. This guide is intended to serve as a foundational resource for researchers interested in the exploration and development of this and similar compounds.

Introduction: Rationale and Context

The 3,5-bis(trifluoromethyl)phenyl moiety is a key pharmacophore in a variety of biologically active molecules. The inclusion of trifluoromethyl groups can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] These properties have led to the incorporation of this functional group in drugs with diverse therapeutic applications, including antiviral, anticancer, and antimicrobial agents.[1][2] The subject of this guide, 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid, combines this potent pharmacophore with an eight-carbon aliphatic chain terminating in a carboxylic acid. This bifunctional structure presents intriguing possibilities for its use as a versatile chemical intermediate or as a biologically active agent in its own right. The long alkyl chain provides a flexible spacer, while the terminal carboxylic acid offers a handle for further chemical modification or interaction with biological systems.

This document aims to bridge the current data gap by providing a robust, theory-based framework for understanding the fundamental characteristics of this compound.

Predicted Physicochemical and Spectroscopic Properties

While experimental data for 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid is not currently available, we can predict its key properties based on the analysis of its constituent parts and structurally analogous compounds.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the target compound. These predictions are derived from the known properties of related molecules such as 8-oxooctanoic acid derivatives and various 3,5-bis(trifluoromethyl)phenyl compounds.

| Property | Predicted Value | Rationale and Comparative Data |

| Molecular Formula | C₁₆H₁₆F₆O₃ | Based on the chemical structure. |

| Molecular Weight | 386.29 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Many similar aromatic ketones and carboxylic acids are solids at room temperature. |

| Melting Point | Moderately high | Aromatic ketones and dicarboxylic acids tend to have higher melting points due to intermolecular forces. For example, 3,5-bis(trifluoromethyl)benzoic acid has a melting point of 142-143 °C.[3] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate); sparingly soluble in water. | The presence of the large, lipophilic bis(trifluoromethyl)phenyl group and the long alkyl chain will dominate, while the carboxylic acid will provide some limited aqueous solubility, particularly at higher pH. |

| pKa | ~4.5 - 5.0 | The pKa is expected to be similar to that of other long-chain carboxylic acids. |

Predicted Spectroscopic Data

The following are predicted key features in the spectroscopic analysis of 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid:

-

¹H NMR:

-

Signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons on the 3,5-bis(trifluoromethyl)phenyl ring.

-

A triplet at approximately δ 2.8-3.0 ppm corresponding to the methylene group adjacent to the ketone.

-

A triplet at approximately δ 2.2-2.4 ppm corresponding to the methylene group adjacent to the carboxylic acid.

-

A broad singlet in the downfield region (δ 10-12 ppm) for the carboxylic acid proton.

-

Multiplets in the upfield region (δ 1.2-1.8 ppm) for the other methylene groups in the octanoic acid chain.

-

-

¹³C NMR:

-

A signal for the ketone carbonyl carbon at approximately δ 195-205 ppm.

-

A signal for the carboxylic acid carbonyl carbon at approximately δ 175-185 ppm.

-

Signals in the aromatic region (δ 120-140 ppm), including quartets for the carbons attached to the trifluoromethyl groups due to C-F coupling.

-

Signals for the methylene carbons of the octanoic acid chain.

-

-

¹⁹F NMR:

-

A single peak for the six equivalent fluorine atoms of the two trifluoromethyl groups.

-

-

IR Spectroscopy:

-

A strong absorption band for the ketone C=O stretch around 1680-1700 cm⁻¹.

-

A strong absorption band for the carboxylic acid C=O stretch around 1700-1725 cm⁻¹.

-

A broad absorption for the O-H stretch of the carboxylic acid from 2500-3300 cm⁻¹.

-

Strong C-F stretching bands.

-

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid is the Friedel-Crafts acylation of 1,3-bis(trifluoromethyl)benzene with a suitable derivative of suberic acid (octanedioic acid).[4][5]

Proposed Experimental Protocol

-

Preparation of the Acylating Agent: Suberic acid is converted to its more reactive mono-acid chloride, mono-ester derivative. This can be achieved by reacting suberic anhydride with an alcohol to form the mono-ester, followed by reaction with a chlorinating agent like thionyl chloride or oxalyl chloride to yield the mono-acyl chloride.

-

Friedel-Crafts Acylation:

-

In a moisture-free reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid catalyst such as aluminum chloride (AlCl₃) is suspended in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

1,3-bis(trifluoromethyl)benzene is added to the suspension.

-

The suberic acid mono-acyl chloride mono-ester, dissolved in the same solvent, is added dropwise to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

-

The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

The reaction is quenched by carefully pouring it over a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

The resulting crude ester is then hydrolyzed to the carboxylic acid using standard methods (e.g., treatment with aqueous base followed by acidification).

-

The final product, 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid, can be purified by recrystallization or column chromatography.

-

Rationale for Experimental Choices

-

Choice of Acylating Agent: The use of a mono-protected suberic acid derivative is crucial to prevent di-acylation of the aromatic ring.

-

Choice of Catalyst: Aluminum chloride is a strong Lewis acid and a standard catalyst for Friedel-Crafts acylations. The deactivating effect of the two trifluoromethyl groups on the aromatic ring necessitates a potent catalyst.

-

Control of Reaction Conditions: The reaction is performed under anhydrous conditions to prevent the deactivation of the Lewis acid catalyst. The temperature is controlled to minimize side reactions.

Hypothesized Biological Activities and Potential Applications

The biological profile of 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid is likely to be influenced by the strong electron-withdrawing nature of the trifluoromethyl groups and the presence of the carboxylic acid.

Potential as an Antimicrobial Agent

Numerous compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety have demonstrated significant antimicrobial activity.[2] The lipophilic nature of this group may facilitate the compound's ability to penetrate bacterial cell membranes. The long alkyl chain could further enhance this effect. It is hypothesized that 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid could act as a disruptive agent of bacterial cell membranes or inhibit key metabolic enzymes.

Potential as an Anticancer Agent

The trifluoromethyl group is a common feature in many anticancer drugs.[1] It can enhance the binding of molecules to protein targets within cancer cells, leading to the inhibition of cell proliferation and the induction of apoptosis. The target compound could potentially inhibit enzymes involved in cancer cell metabolism or signaling pathways.

Potential as an Antiviral Agent

Trifluoromethyl-containing compounds have also been investigated as antiviral agents.[1] The mechanism often involves the inhibition of viral enzymes that are crucial for replication. The structure of 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid could be explored for its potential to inhibit viral proteases or polymerases.

Future Directions and Conclusion

This technical guide has provided a comprehensive theoretical framework for the novel compound 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid. While a "data void" currently exists for this specific molecule, the predictive analysis of its properties, a proposed synthetic route, and hypothesized biological activities offer a solid starting point for future research.

The next logical steps for the scientific community would be:

-

Chemical Synthesis and Characterization: The synthesis of 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid via the proposed Friedel-Crafts acylation or alternative methods, followed by full spectroscopic and physicochemical characterization.

-

In Vitro Biological Screening: Evaluation of the compound's activity against a panel of bacterial, fungal, viral, and cancer cell lines to validate the hypothesized biological activities.

-

Mechanism of Action Studies: If significant biological activity is observed, further studies to elucidate the specific molecular targets and mechanisms of action will be warranted.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and selectivity.

References

-

Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5083. [Link]

-

Friedel–Crafts reaction. In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. [Link]

-

Arabian Journal of Chemistry. (2021). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 14(11), 103432. [Link]

-

Beilstein Journal of Organic Chemistry. (2013). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 9, 1337-1342. [Link]

-

ChemTube3D. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved January 17, 2026, from [Link]

Sources

- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,5-Bis(trifluoromethyl)benzoic acid 98 725-89-3 [sigmaaldrich.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Solubility Profile of 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid is a compound of interest within pharmaceutical research and development, notable for its complex molecular structure that incorporates a lengthy aliphatic carboxylic acid chain and a heavily fluorinated aromatic ketone. This structure presents unique challenges and opportunities for formulation and delivery, making a thorough understanding of its solubility paramount. This technical guide provides a comprehensive analysis of the predicted solubility of 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid, grounded in established physicochemical principles. In the absence of publicly available empirical data, this document offers a robust framework for approaching its solubility determination. We will delve into the theoretical underpinnings of its expected behavior in various solvent systems and provide detailed, field-proven experimental protocols for accurate and reproducible solubility assessment. This guide is designed to equip researchers with the necessary knowledge to effectively work with this and structurally similar compounds.

Introduction: The Significance of Solubility in Drug Development

The journey of a potential drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.[1][2] For a compound like 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid, which is likely an intermediate or an active pharmaceutical ingredient (API) candidate, understanding its solubility is not merely an academic exercise but a crucial step in de-risking its development pathway.[3]

The molecular architecture of 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid, featuring a polar carboxylic acid head and a large, lipophilic tail with two trifluoromethyl groups, suggests a complex solubility profile. The trifluoromethyl (CF3) groups are strongly electronegative and increase lipophilicity, which can impact interactions with biological membranes and metabolic enzymes.[4] This guide will dissect these structural contributions to predict solubility and provide the means to empirically validate these predictions.

Predicted Physicochemical Properties and Solubility Profile

Structural Analysis

-

Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as a hydrogen bond donor and acceptor. It imparts acidic properties, meaning its ionization state, and therefore solubility, will be highly dependent on the pH of the aqueous medium.[3][5]

-

Octanoic Acid Chain: The eight-carbon aliphatic chain is nonpolar and contributes significantly to the molecule's lipophilicity.

-

Phenyl Ring with Two Trifluoromethyl Groups (-C6H3(CF3)2): The aromatic ring itself is nonpolar. The two trifluoromethyl groups are potent electron-withdrawing groups and are highly lipophilic.[4] This moiety is expected to dominate the molecule's interaction with nonpolar solvents.

-

Ketone Group (-C=O): The ketone is a polar group and can act as a hydrogen bond acceptor.

Predicted Solubility

Based on the "like dissolves like" principle, we can anticipate the following solubility characteristics:

Table 1: Predicted Solubility of 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic Acid in Various Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Insoluble | The large nonpolar tail is expected to overcome the solubilizing effect of the carboxylic acid group in highly polar solvents like water. Solubility in short-chain alcohols may be slightly better due to their ability to interact with both the polar and nonpolar regions of the molecule.[6] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF) | Good to High | These solvents can effectively solvate both the polar functional groups (carboxylic acid, ketone) and the nonpolar regions of the molecule. DMSO is often a good solvent for sparingly soluble compounds in early-stage drug discovery.[1] |

| Nonpolar | Hexane, Toluene, Dichloromethane | Moderate to Good | The significant lipophilicity imparted by the octanoic chain and the ditrifluoromethylphenyl group suggests favorable interactions with nonpolar solvents. Toluene, with its aromatic character, may be a particularly good solvent.[7] |

pH-Dependent Aqueous Solubility

The presence of the carboxylic acid group dictates that the aqueous solubility of 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid will be pH-dependent.[3]

-

In acidic media (pH < pKa): The carboxylic acid will be protonated (-COOH), making the molecule neutral and less soluble in water.

-

In basic media (pH > pKa): The carboxylic acid will be deprotonated to its carboxylate form (-COO⁻), creating a more polar, charged species that is expected to have significantly higher aqueous solubility.[3]

Experimental Determination of Solubility: A Validated Protocol

To move from prediction to empirical data, a robust and reproducible experimental protocol is essential. The shake-flask method is a widely accepted standard for determining thermodynamic solubility.[1]

Materials and Equipment

-

8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (readable to ± 0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated flasks or vials with screw caps

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

pH meter

Step-by-Step Protocol for Thermodynamic Solubility Determination

-

Preparation of Solvent Media: Prepare a range of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 9) and select the desired organic solvents.

-

Sample Preparation: Add an excess amount of 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid to a known volume of each solvent in a sealed vial. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1]

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.[2]

-

Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

-

Data Analysis: Construct a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration of the compound in the saturated filtrate, which represents its solubility in that specific solvent at that temperature.

Diagram of the Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Causality Behind Experimental Choices and Self-Validation

-

Why excess solute? The presence of undissolved solid is the defining characteristic of a saturated solution, ensuring that the solvent has dissolved the maximum amount of the compound at that temperature.

-

Why 24-48 hours of equilibration? This duration is typically sufficient for most compounds to reach thermodynamic equilibrium. Shorter times may result in an underestimation of solubility (kinetic solubility).[3][8]

-

Why filtration? It is critical to separate the dissolved solute from any undissolved solid particles before analysis. Incomplete separation is a common source of error, leading to an overestimation of solubility.[2]

-

Why HPLC? HPLC is a highly sensitive and specific analytical technique that can accurately quantify the concentration of the dissolved compound, even in complex matrices, and can distinguish the parent compound from any potential degradation products.[2][5]

Implications for Drug Development

The solubility data obtained through these methods will have direct and significant implications for the development of 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid:

-

Formulation Development: Low aqueous solubility may necessitate enabling formulation strategies such as salt formation (by reacting the carboxylic acid), co-solvents, or amorphous solid dispersions.

-

Route of Administration: Poor solubility can limit the options for oral and intravenous administration.

-

Toxicology Studies: Understanding solubility is crucial for preparing appropriate dosing solutions for in vitro and in vivo toxicology studies.

Conclusion

While direct experimental solubility data for 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid remains to be published, a comprehensive understanding of its structural components allows for robust predictions of its solubility profile. The pronounced lipophilicity of the molecule suggests good solubility in polar aprotic and nonpolar organic solvents, with limited and pH-dependent solubility in aqueous media. This guide provides a detailed, validated protocol for the empirical determination of its solubility, ensuring that researchers can generate the high-quality data needed to make informed decisions in the drug development process. The principles and methodologies outlined herein are not only applicable to the title compound but also serve as a valuable resource for scientists working with other challenging molecules in pharmaceutical research.

References

- BenchChem. (n.d.). Technical Guide: Solubility of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol in Organic Solvents.

- Dakenchem. (n.d.). The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Bio-Logic. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- SlideShare. (2015). solubility experimental methods.pptx.

- ResearchGate. (2009). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- University of Toronto. (2023). Solubility of Organic Compounds.

- Wikipedia. (n.d.). Trifluorotoluene.

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. nbinno.com [nbinno.com]

- 5. solubility experimental methods.pptx [slideshare.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

synthesis of 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid

An In-Depth Technical Guide to the Synthesis of 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic Acid

Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid. This keto-acid is a pivotal building block in contemporary drug discovery, notably serving as a key intermediate in the synthesis of potent Prostaglandin EP4 receptor antagonists and Neurokinin-1 (NK-1) receptor antagonists.[1][2][3] These therapeutic agents are under investigation for a range of applications, including the treatment of inflammatory diseases, pain, and emesis.[2][3] This document delineates a strategic synthetic approach centered around a Friedel-Crafts acylation, offering detailed mechanistic insights, step-by-step experimental protocols, and process optimization considerations for researchers and drug development professionals.

Introduction and Strategic Overview

The Target Molecule: A Key Pharmacophore

8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid incorporates two critical structural motifs: a lipophilic 3,5-bis(trifluoromethyl)phenyl group and a flexible C8 carboxylic acid chain. The trifluoromethyl (CF₃) groups enhance metabolic stability and binding affinity by modulating the electronic properties and conformation of the phenyl ring. The octanoic acid chain provides a crucial linker and a carboxylic acid handle for further functionalization or interaction with biological targets. Its role as a precursor to complex pharmaceutical agents makes a scalable and reliable synthesis highly valuable.[1][4][5]

Retrosynthetic Analysis and Chosen Pathway

A logical retrosynthetic analysis of the target molecule points to a Friedel-Crafts acylation as the most direct and efficient bond-forming strategy. The primary disconnection is made at the bond between the aromatic ring and the carbonyl carbon of the octanoic acid chain.

This strategy relies on two key precursors:

-

An activated aromatic substrate, 1,3-bis(trifluoromethyl)benzene .

-

An acylating agent derived from the C8 dicarboxylic acid, suberic acid. For this purpose, suberoyl chloride monomethyl ester is an ideal candidate, as the methyl ester protects one of the carboxylic acid functionalities during the acylation reaction.

The overall synthetic strategy involves three primary stages:

-

Preparation of the Acylating Agent: Synthesis of suberoyl chloride monomethyl ester from suberic acid.

-

Friedel-Crafts Acylation: The core C-C bond-forming reaction between 1,3-bis(trifluoromethyl)benzene and the acylating agent.

-

Deprotection: Hydrolysis of the intermediate methyl ester to yield the final carboxylic acid product.

Figure 1: Retrosynthetic analysis of the target molecule.

Mechanistic Considerations and Reagent Preparation

The Friedel-Crafts Acylation Core Reaction

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. In this synthesis, a strong Lewis acid, typically aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from the acyl chloride.[6][7]

Mechanism:

-

The Lewis acid (AlCl₃) coordinates to the chlorine atom of the suberoyl chloride monomethyl ester.

-

This coordination weakens the C-Cl bond, leading to the formation of a resonance-stabilized acylium ion and the [AlCl₄]⁻ complex.[7]

-

The π-electrons of the 1,3-bis(trifluoromethyl)benzene ring attack the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).

-

A chloride ion from the [AlCl₄]⁻ complex acts as a base, abstracting a proton from the ring to restore aromaticity and regenerate the AlCl₃ catalyst, yielding the acylated product.

Causality Behind Experimental Choices:

-

Aromatic Substrate: 1,3-Bis(trifluoromethyl)benzene is used. The two CF₃ groups are strongly electron-withdrawing and deactivating. This has two major consequences:

-

It prevents polyacylation, a common side reaction with more activated rings, ensuring mono-acylation.[6]

-

It makes the ring less nucleophilic, requiring a potent Lewis acid like AlCl₃ and potentially elevated temperatures to drive the reaction to completion.

-

-

Catalyst: Anhydrous aluminum chloride is the catalyst of choice due to its high Lewis acidity, which is necessary to activate the acyl chloride against the deactivated aromatic ring. It is crucial to use anhydrous conditions, as AlCl₃ reacts readily with water, which would quench the catalyst.

Preparation of Key Starting Materials

2.2.1 Suberic Acid Monomethyl Ester

Selective mono-esterification of a symmetric dicarboxylic acid like suberic acid is a critical first step. While several methods exist, a straightforward approach involves partial hydrolysis of the dimethyl ester or direct esterification.[8][9] A practical method involves reacting suberic acid with a limited amount of methanol under acidic catalysis or reacting suberic anhydride with methanol.[8]

2.2.2 Suberoyl Chloride Monomethyl Ester

The mono-ester is then converted to its more reactive acyl chloride derivative. This is typically achieved by treating the suberic acid monomethyl ester with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative synthesis based on established chemical principles. All laboratory work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of Suberic Acid Monomethyl Ester

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add suberic acid (50.0 g, 0.287 mol) and anhydrous methanol (250 mL).

-

Reaction: Slowly add concentrated sulfuric acid (2.0 mL) as a catalyst.

-

Heating: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) to remove unreacted suberic acid and the catalyst, followed by a wash with brine (100 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield suberic acid monomethyl ester as a colorless oil or low-melting solid.[9] The product is often used in the next step without further purification if purity is deemed sufficient.

Step 2: Friedel-Crafts Acylation

-

Preparation of Acyl Chloride (In Situ):

-

In a 1 L three-neck flask under a nitrogen atmosphere, dissolve suberic acid monomethyl ester (from Step 1, ~0.287 mol) in anhydrous dichloromethane (DCM, 200 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (31 mL, 0.43 mol) dropwise over 30 minutes.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours, then gently reflux for 1 hour to ensure complete conversion.

-

Cool the solution back to room temperature and remove the DCM and excess thionyl chloride under reduced pressure to obtain the crude suberoyl chloride monomethyl ester.

-

-

Acylation Reaction:

-

To a separate 1 L flask under a nitrogen atmosphere, add anhydrous aluminum chloride (42.0 g, 0.315 mol) and anhydrous DCM (300 mL). Cool to 0 °C.

-

Add 1,3-bis(trifluoromethyl)benzene (56.0 mL, 0.315 mol) to the AlCl₃ suspension.

-

Slowly add a solution of the crude suberoyl chloride monomethyl ester (dissolved in 100 mL of anhydrous DCM) to the reaction flask dropwise over 1 hour, maintaining the temperature below 5 °C.

-

After addition, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

-

Quenching and Work-up:

-

Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (500 g) and concentrated HCl (50 mL) with vigorous stirring. This is a highly exothermic step.

-

Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 100 mL).

-

Combine all organic layers and wash with 1 M HCl (100 mL), water (100 mL), and brine (100 mL).

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude methyl 8-(3,5-bis(trifluoromethyl)phenyl)-8-oxooctanoate can be purified by column chromatography on silica gel.

Step 3: Saponification to the Final Product

-

Setup: Dissolve the purified intermediate ester (from Step 2) in a mixture of tetrahydrofuran (THF, 200 mL) and methanol (100 mL).

-

Hydrolysis: Add a solution of lithium hydroxide (LiOH) (10.0 g, 0.417 mol) in water (100 mL).

-

Reaction: Stir the mixture vigorously at room temperature for 4-8 hours until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water (200 mL).

-

Acidification: Cool the solution in an ice bath and acidify to pH 1-2 by slowly adding 6 M HCl. A white precipitate of the product will form.

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 8-(3,5-ditrifluoromethylphenyl)-8-oxooctanoic acid.

-

Sources

- 1. Scalable synthesis of a prostaglandin EP4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 3. Design and synthesis of Prostanoid EP4 receptor antagonists for treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN104496988A - Process And Intermediates For The Synthesis Of 8-[{1-(3,5-bis-(trifluoromethyl)phenyl) -ethoxy}-methyl]-8-phenyl-1,7-diaza-spiro[4.5]decan-2-one Compounds - Google Patents [patents.google.com]

- 5. EP2346823B1 - Intermediates for the synthesis of 8-[{1-(3,5-bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diaza-spiro[4.5]decan-2-one compounds - Google Patents [patents.google.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. youtube.com [youtube.com]

- 8. SUBERIC ACID MONOMETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 9. SUBERIC ACID MONOMETHYL ESTER | 3946-32-5 [chemicalbook.com]

The Trifluoromethylphenyl Ketoacid Moiety: A Keystone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive molecules has revolutionized medicinal chemistry, with the trifluoromethyl group (CF3) standing out for its profound impact on a compound's physicochemical and pharmacological properties. When this powerful functional group is integrated into a phenyl ketoacid scaffold, it gives rise to a class of molecules with remarkable therapeutic potential: the trifluoromethylphenyl ketoacids. This technical guide provides a comprehensive exploration of the biological significance of these compounds, delving into their mechanism of action, therapeutic applications, and the experimental methodologies crucial for their evaluation. We will navigate the causal relationships behind their efficacy as enzyme inhibitors, particularly focusing on their role in modulating critical biological pathways implicated in cancer, inflammation, and neurodegenerative disorders. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of trifluoromethylphenyl ketoacids in the pursuit of novel therapeutics.

Introduction: The Strategic Advantage of the Trifluoromethyl Group

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance a drug candidate's metabolic stability, binding affinity, and bioavailability.[1] Its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine bond render it resistant to enzymatic degradation, a critical factor in improving a drug's pharmacokinetic profile.[2] When appended to a phenyl ring, the CF3 group can significantly influence the electronic distribution of the aromatic system, thereby modulating interactions with biological targets.

The ketoacid functionality, on the other hand, often serves as a bioisostere for carboxylic acids or as a reactive "warhead" that can form covalent or pseudo-covalent bonds with enzyme active sites.[3][4] The combination of these two moieties in the trifluoromethylphenyl ketoacid structure creates a unique chemical entity with a distinct set of properties that are highly advantageous for drug design.

Mechanism of Action: Mimicking the Transition State

A primary mechanism through which trifluoromethylphenyl ketoacids exert their biological effects is by acting as transition-state analogue inhibitors of various enzymes.[5][6] The electrophilic carbonyl carbon of the ketoacid is made even more reactive by the potent electron-withdrawing effect of the adjacent trifluoromethyl group. This heightened electrophilicity facilitates the nucleophilic attack by residues in the enzyme's active site, such as the hydroxyl group of serine or the thiol group of cysteine.[5]

This interaction leads to the formation of a stable tetrahedral intermediate that mimics the transition state of the enzymatic reaction.[6] By locking the enzyme in this non-productive conformation, the inhibitor effectively blocks the catalytic cycle.

Caption: Inhibition of the IDO1 pathway by trifluoromethylphenyl ketoacids.

Anti-inflammatory and Neuroprotective Effects

The kynurenine pathway is also implicated in inflammatory and neurodegenerative diseases. Certain kynurenine metabolites are neurotoxic and can contribute to neuronal damage. By inhibiting IDO1, trifluoromethylphenyl ketoacids can potentially shift the balance of tryptophan metabolism away from the production of these harmful metabolites, offering a therapeutic strategy for conditions such as Alzheimer's disease and depression. [7]

Other Enzymatic Targets

The versatility of the trifluoromethyl ketone "warhead" allows for the design of inhibitors targeting a broad range of enzymes, including:

-

Proteases: Trifluoromethyl ketones are well-established inhibitors of serine and cysteine proteases, with applications in antiviral and anti-inflammatory therapies. [5][8]* Histone Deacetylases (HDACs): As potent HDAC inhibitors, trifluoromethyl ketones have shown promise in cancer therapy by modulating gene expression. [9][10]However, metabolic instability has been a challenge for some TFMK-based HDAC inhibitors. [9][11]

Experimental Methodologies

The evaluation of trifluoromethylphenyl ketoacids requires a suite of robust experimental techniques to characterize their synthesis, purity, and biological activity.

Synthesis of Trifluoromethylphenyl Ketoacids

A common synthetic route to trifluoromethylphenyl ketoacids involves the trifluoromethylation of a corresponding phenyl precursor. One such approach is the nucleophilic trifluoromethylation of esters using reagents like fluoroform. [6] Proposed Synthetic Workflow:

Caption: A generalized synthetic workflow for trifluoromethylphenyl ketoacids.

A detailed, step-by-step protocol for a similar transformation is provided below, adapted from a published procedure for the synthesis of trifluoromethyl ketones from methyl esters. [6] Experimental Protocol: Synthesis of a Trifluoromethylphenyl Ketoacid

-

Reaction Setup: To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting substituted phenyl methyl ester (1.0 eq) and the solvent (e.g., triglyme).

-

Cooling: Cool the reaction mixture to -40 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

-

Base Addition: Add a solution of potassium hexamethyldisilazide (KHMDS) in toluene (1.1 eq) dropwise to the cooled reaction mixture.

-

Fluoroform Introduction: Bubble fluoroform (HCF3) gas through the reaction mixture for a specified period.

-

Quenching: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired trifluoromethylphenyl ketoacid.

Enzyme Inhibition Assays

To determine the inhibitory potency of these compounds, a robust and reliable enzyme inhibition assay is essential. The following is a detailed protocol for an in vitro IDO1 inhibition assay. [2][12][13] Experimental Protocol: In Vitro IDO1 Inhibition Assay

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).

-

Prepare a reaction solution containing L-tryptophan (substrate), methylene blue, and ascorbate in the assay buffer.

-

Prepare a stock solution of the trifluoromethylphenyl ketoacid inhibitor in DMSO.

-

Prepare a solution of recombinant human IDO1 enzyme in assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction solution to each well.

-

Add serial dilutions of the inhibitor solution to the test wells. Add DMSO vehicle to the control wells.

-

Initiate the reaction by adding the IDO1 enzyme solution to all wells.

-

Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding trichloroacetic acid.

-

-

Detection:

-

Incubate the plate at 50 °C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

-

Measure the absorbance of the kynurenine product at 321 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Data Presentation

Quantitative data from enzyme inhibition assays should be presented in a clear and organized manner to facilitate comparison and analysis.

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| TFMPK-A | IDO1 | 0.5 | [Hypothetical Data] |

| TFMPK-B | HDAC1 | 0.08 | [9] |

| TFMPK-C | SARS-CoV 3CLpro | 0.3 (Ki) | [5] |

Challenges and Future Directions

Despite their therapeutic promise, the development of trifluoromethylphenyl ketoacids is not without its challenges.

-

Metabolic Stability: While the trifluoromethyl group generally enhances metabolic stability, the ketoacid moiety can be susceptible to reduction by carbonyl reductases in vivo, leading to inactive alcohol metabolites. [9]Strategies to improve metabolic stability, such as the introduction of adjacent electron-withdrawing groups, are an active area of research. [9][11]* Selectivity: Achieving selectivity for the target enzyme over other related enzymes is crucial to minimize off-target effects. Structure-activity relationship (SAR) studies are essential to fine-tune the inhibitor's structure for optimal selectivity. [9][14]* Bioavailability: The physicochemical properties of the molecule, including its lipophilicity and solubility, must be carefully optimized to ensure adequate oral bioavailability.

Future research in this area will likely focus on the development of novel synthetic methodologies, the exploration of new therapeutic targets, and the use of computational modeling to design more potent and selective inhibitors. The continued investigation of trifluoromethylphenyl ketoacids holds great promise for the discovery of next-generation therapeutics for a wide range of diseases.

Conclusion

Trifluoromethylphenyl ketoacids represent a privileged scaffold in medicinal chemistry, combining the metabolic stability and potent electronic effects of the trifluoromethyl group with the versatile reactivity of the ketoacid moiety. Their ability to act as transition-state analogue inhibitors of key enzymes, particularly IDO1, positions them at the forefront of drug discovery efforts in oncology and beyond. This guide has provided a comprehensive overview of their biological significance, mechanism of action, and the experimental approaches necessary for their study. By understanding the fundamental principles that govern their activity, researchers can continue to unlock the therapeutic potential of this remarkable class of molecules.

References

-

Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry. [Link]

-

Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Chemistry – A European Journal. [Link]

-

Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Tetrahedron. [Link]

-

Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Angewandte Chemie International Edition. [Link]

-

Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules. [Link]

-

Synthesis and biological activity of 4-[5(4-substituted phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. ResearchGate. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. [Link]

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]

-

Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Indoleamine 2,3-dioxygenase. Wikipedia. [Link]

-

Indoleamine and tryptophan 2,3-dioxygenases as important future therapeutic targets. Pharmacology & Therapeutics. [Link]

-

Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry. [Link]

-

Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis. Journal of Computer-Aided Molecular Design. [Link]

-

The kynurenine pathway of tryptophan degradation is activated during osteoblastogenesis. Stem Cells. [Link]

-

IDO1-mediated Tryptophan Depletion. Tryptophan is metabolized by the... ResearchGate. [Link]

-

The tryptophan degradation pathway and potential implications of IDO... ResearchGate. [Link]

-

IDO-Mediated Tryptophan Degradation in the Pathogenesis of Malignant Tumor Disease. International Journal of Tryptophan Research. [Link]

-

The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression. International Journal of Molecular Sciences. [Link]

-

IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

-

Inhibition of Indoleamine 2,3-Dioxygenase Exerts Antidepressant-like Effects through Distinct Pathways in Prelimbic and Infralimbic Cortices in Rats under Intracerebroventricular Injection with Streptozotocin. ACS Chemical Neuroscience. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. The kynurenine pathway of tryptophan degradation is activated during osteoblastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IDO-Mediated Tryptophan Degradation in the Pathogenesis of Malignant Tumor Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. Inhibition of Indoleamine 2,3-Dioxygenase Exerts Antidepressant-like Effects through Distinct Pathways in Prelimbic and Infralimbic Cortices in Rats under Intracerebroventricular Injection with Streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]

- 11. Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic Acid in the Synthesis of NK-1 Receptor Antagonists: A Technical Guide

This in-depth technical guide explores the pivotal role of 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid as a key building block in the synthesis of Neurokinin-1 (NK-1) receptor antagonists. This document is intended for researchers, medicinal chemists, and professionals in drug development, providing a comprehensive overview of the synthetic strategies, mechanistic insights, and practical considerations for utilizing this versatile intermediate.

Introduction: The Significance of the 3,5-Bis(trifluoromethyl)phenyl Moiety in NK-1 Antagonism

Neurokinin-1 (NK-1) receptor antagonists are a class of drugs that have shown significant therapeutic potential, most notably as antiemetics for chemotherapy-induced nausea and vomiting.[1] A prime example of a successful drug in this class is Aprepitant.[2] A common structural feature in many potent NK-1 antagonists is the 3,5-bis(trifluoromethyl)phenyl group.[3] This moiety is crucial for high-affinity binding to the NK-1 receptor.[4] The two trifluoromethyl groups create a unique electronic and steric profile that enhances the interaction with the receptor's binding pocket, contributing to the antagonist's potency and efficacy.

The synthesis of these complex molecules often relies on the strategic incorporation of this key pharmacophore. 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid serves as a valuable precursor, providing the essential aromatic head group attached to a flexible aliphatic chain, which can be further elaborated to construct the final antagonist scaffold.

Physicochemical Properties of the Core Intermediate

A thorough understanding of the physical and chemical properties of 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆F₆O₃ | N/A |

| Molecular Weight | 386.29 g/mol | N/A |

| Appearance | Expected to be a solid at room temperature | N/A |

| Solubility | Likely soluble in organic solvents like dichloromethane, THF, and alcohols | N/A |

| Reactivity | The keto group is susceptible to reduction and nucleophilic attack. The carboxylic acid can be activated for amide bond formation. | N/A |

Synthetic Pathway and Mechanistic Insights

The synthesis of 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid and its subsequent conversion into a precursor for NK-1 antagonists involves several key chemical transformations.

Synthesis of 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid via Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of this keto-acid is the Friedel-Crafts acylation.[5] This reaction involves the electrophilic substitution of an acyl group onto the aromatic ring of 1,3-bis(trifluoromethyl)benzene.

Reaction Scheme:

Caption: Friedel-Crafts acylation to form the keto-acid.

Mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), abstracts a chloride ion from suberoyl chloride to form a highly electrophilic acylium ion.[6]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1,3-bis(trifluoromethyl)benzene attacks the acylium ion. The two trifluoromethyl groups are meta-directing, guiding the acylation to the desired position.

-

Rearomatization: A proton is lost from the intermediate carbocation, restoring the aromaticity of the ring and yielding the final product, 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid.

Reduction of the Keto Group: Paving the Way for Cyclization

For the synthesis of many NK-1 antagonists, the ketone functionality in the octanoic acid chain needs to be reduced to a methylene group. This transformation is crucial for achieving the desired flexibility and conformation of the aliphatic linker. Two classical methods for this reduction are the Wolff-Kishner and Clemmensen reductions.

Wolff-Kishner Reduction: This method is performed under basic conditions using hydrazine (N₂H₄) and a strong base like potassium hydroxide (KOH) at high temperatures.[7]

Clemmensen Reduction: This reduction is carried out in an acidic medium using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[8]

The choice between these two methods depends on the compatibility of other functional groups present in the molecule with acidic or basic conditions.

Caption: Reduction of the keto-acid to the corresponding alkane.

Elaboration to the NK-1 Antagonist Scaffold

The resulting 8-(3,5-Ditrifluoromethylphenyl)octanoic acid is a versatile intermediate that can be further modified to construct the final NK-1 antagonist. This typically involves:

-

Activation of the Carboxylic Acid: The carboxylic acid is activated, for example, by converting it to an acid chloride or using a coupling agent, to facilitate amide bond formation.

-

Coupling with a Chiral Amine Moiety: The activated carboxylic acid is then coupled with a suitable chiral amine, which often forms the core heterocyclic structure of the NK-1 antagonist.

-

Cyclization and Further Functionalization: Subsequent intramolecular reactions lead to the formation of the final heterocyclic ring system characteristic of many NK-1 antagonists.

Experimental Protocols

The following are representative, detailed experimental protocols for the key steps in the synthesis.

Protocol for Friedel-Crafts Acylation

Synthesis of 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add suberoyl chloride (1.0 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add 1,3-bis(trifluoromethyl)benzene (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid.

Protocol for Wolff-Kishner Reduction

Synthesis of 8-(3,5-Ditrifluoromethylphenyl)octanoic acid

-

To a solution of 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid (1.0 eq) in diethylene glycol, add hydrazine hydrate (4.0 eq) and potassium hydroxide pellets (4.0 eq).[7]

-

Heat the mixture to reflux (around 120-140 °C) for 2 hours.

-

Increase the temperature to 190-200 °C to distill off water and excess hydrazine.

-

Maintain the reflux at this temperature for an additional 4 hours.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product.